Potassium perfluorooctanoate

CAS No.: 2395-00-8

Cat. No.: VC3727575

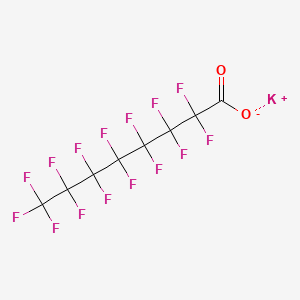

Molecular Formula: C8HF15KO2

Molecular Weight: 453.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2395-00-8 |

|---|---|

| Molecular Formula | C8HF15KO2 |

| Molecular Weight | 453.17 g/mol |

| IUPAC Name | potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

| Standard InChI | InChI=1S/C8HF15O2.K/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |

| Standard InChI Key | WZORSRJUUQCURL-UHFFFAOYSA-N |

| SMILES | C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] |

| Canonical SMILES | C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[K] |

Introduction

Chemical Identity and Structure

Potassium perfluorooctanoate (CAS Number: 2395-00-8) is formally identified by its IUPAC name potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate . The compound consists of a perfluorinated eight-carbon chain with a carboxylate group ionically bonded to a potassium cation. Its molecular formula is C₈F₁₅KO₂, with a molecular weight of 452.16 g/mol .

The structural configuration of potassium perfluorooctanoate features a straight carbon chain that is fully fluorinated, meaning all hydrogen atoms have been replaced with fluorine atoms. This extensive fluorination contributes to the compound's stability and unique physicochemical properties, including high thermal resistance and chemical inertness compared to their hydrocarbon analogs.

Physical and Chemical Properties

Potassium perfluorooctanoate demonstrates several notable physical and chemical characteristics that make it relevant for both research and potential applications. The compound exists as a solid at room temperature with specific physical parameters detailed in Table 1.

Table 1: Physical and Chemical Properties of Potassium Perfluorooctanoate

The significant discrepancy in reported melting points and flash points between sources represents an interesting scientific anomaly that may be attributed to different sample purities, measurement methodologies, or possibly different crystalline forms of the compound. The higher melting point range (222-235°C) reported by SynQuest Labs suggests a potentially more pure form of the compound compared to the lower range (52-54°C) reported by Chemsrc .

Synthesis and Preparation

The primary method for synthesizing potassium perfluorooctanoate involves the neutralization reaction between perfluorooctanoic acid and potassium hydroxide . This straightforward acid-base reaction yields the potassium salt and water:

C₈F₁₅COOH + KOH → C₈F₁₅COOK + H₂O

The resulting compound can be isolated through various purification techniques, including recrystallization, to achieve commercial purity levels typically around 98% . The synthesis process requires careful handling due to the potential hazards associated with both the reactants and the final product.

Biological Interactions and Toxicological Profile

Membrane Interactions

Potassium perfluorooctanoate, along with related perfluorinated compounds, demonstrates significant interactions with biological membranes. Research has investigated its effects on dipalmitoylphosphatidylcholine (DPPC), a major component of pulmonary surfactant . Fluorescence anisotropy spectroscopy and differential scanning calorimetry (DSC) studies have revealed how the compound influences membrane properties.

When interacting with DPPC bilayers, potassium perfluorooctanoate causes notable changes in phase transition temperatures and membrane fluidity. These effects are concentration-dependent, with significant alterations observed even at relatively low concentrations . The compound's ability to partition into biological membranes is a critical factor in understanding its potential toxicological mechanisms.

Aquatic Toxicity

Studies using Daphnia magna have provided insights into the chronic effects of potassium perfluorooctanoate on aquatic organisms. In comparative studies with potassium perfluorooctane sulfonate (PFOS), researchers evaluated various biological endpoints including survival, reproduction, and biochemical parameters .

The findings indicate that reproduction in Daphnia magna is a more sensitive endpoint than survival or enzyme activities when exposed to these compounds. The No Observed Effect Concentration (NOEC) for reproduction was established at specific concentration thresholds, providing valuable data for environmental risk assessment .

Table 2: Toxicological Data from Daphnia magna Studies

| Parameter | PFOA Value | PFOS Value | Endpoint |

|---|---|---|---|

| Reproduction NOEC | 1 mg/L | 10 mg/L | 21-day exposure |

| LC₅₀ (survival) | >100 mg/L | 9.1 mg/L | 21-day exposure |

| Survival NOEC | >100 mg/L | 5 mg/L | 21-day exposure |

| Enzyme Activities | No significant changes | No significant changes | Cholinesterase, catalase, heme peroxidase |

Comparative Analysis with Related Compounds

Potassium perfluorooctanoate shares structural similarities with other perfluorinated compounds, particularly perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). Research has explored how these compounds differ in their interactions with biological systems, particularly in membrane partitioning behaviors.

Studies show that the membrane partition coefficients for these compounds decrease in the order: K(PFOS) > K(PFOA) ≫ K(OS), where OS represents octanesulfonic acid . This differential partitioning is critical in understanding the varying degrees of biological effects observed among these structurally related compounds.

The fluorinated nature of potassium perfluorooctanoate contributes to its unique behavior compared to hydrocarbon analogs. The presence of fluorine atoms in place of hydrogen creates distinct electronic and steric properties that influence chemical reactivity, membrane interactions, and environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume